molecular formula C36H30CuNO3P2 B011691 Bis(triphenylphosphine)copper(I) nitrate CAS No. 106678-35-7

Bis(triphenylphosphine)copper(I) nitrate

Cat. No.: B011691
CAS No.: 106678-35-7
M. Wt: 650.1 g/mol
InChI Key: QJNAQZVCFXFYBQ-UHFFFAOYSA-N
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Description

Bis(triphenylphosphine)copper(I) nitrate is an organometallic compound with the molecular formula C36H30CuNO3P2. It is a white powder that is used in various chemical applications, particularly as a reagent and catalyst in organic synthesis .

Future Directions

: Sigma-Aldrich Product Page : Copper - RSC Publishing : Distortions in tetrahedral copper(I)–phosphine complexes: bis …

Preparation Methods

Synthetic Routes and Reaction Conditions: Bis(triphenylphosphine)copper(I) nitrate can be synthesized by reacting copper(I) nitrate with triphenylphosphine in an appropriate solvent. The reaction typically involves the following steps:

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis of this compound in a laboratory setting can be scaled up for industrial purposes by optimizing reaction conditions and using larger quantities of reagents .

Chemical Reactions Analysis

Types of Reactions: Bis(triphenylphosphine)copper(I) nitrate undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Bis(triphenylphosphine)copper(I) nitrate has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

  • Bis(triphenylphosphine)copper(I) chloride
  • Bis(triphenylphosphine)copper(I) bromide
  • Bis(triphenylphosphine)copper(I) iodide

Comparison: Bis(triphenylphosphine)copper(I) nitrate is unique due to the presence of the nitrate anion, which imparts different reactivity compared to its halide counterparts. The nitrate anion can participate in additional redox and substitution reactions, making this compound a versatile reagent in organic synthesis .

Properties

IUPAC Name

copper(1+);triphenylphosphane;nitrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C18H15P.Cu.NO3/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;2-1(3)4/h2*1-15H;;/q;;+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJNAQZVCFXFYBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[N+](=O)([O-])[O-].[Cu+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H30CuNO3P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20558957
Record name Copper(1+) nitrate--triphenylphosphane (1/1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20558957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

650.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23751-62-4, 106678-35-7
Record name Copper(1+) nitrate--triphenylphosphane (1/1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20558957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bis(triphenylphosphine)copper(I) nitrate
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Record name Bis(triphenylphosphine)copper(I) nitrate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the typical coordination geometry around the copper(I) center in Bis(triphenylphosphine)copper(I) nitrate complexes?

A1: Studies using X-ray diffraction reveal that the copper(I) atom in this compound typically adopts a distorted tetrahedral geometry. This geometry arises from the copper(I) center coordinating with two phosphorus atoms from the triphenylphosphine ligands and two oxygen atoms, often from nitrate ions or other coordinating ligands present in the complex. [, , ]

Q2: How does the presence of different ligands, like 2,2′-bipyridine or 2,3-di(2-pyridyl)pyrazine, affect the structure of this compound complexes?

A2: Introducing bidentate ligands like 2,2′-bipyridine or 2,3-di(2-pyridyl)pyrazine can significantly alter the coordination environment of the copper(I) center. These bidentate ligands preferentially chelate to the copper(I) ion, occupying two coordination sites. This chelation can lead to variations in the distortion of the tetrahedral geometry around the copper(I) center and influence the overall stability and reactivity of the complex. [, ]

Q3: What catalytic applications have been reported for this compound?

A3: this compound has shown promising catalytic activity in organic synthesis. One notable application is its use as a catalyst in Cu-catalyzed [, ] azide-alkyne dipolar cycloaddition (CuAAC) reactions. In these reactions, the complex facilitates the formation of 1,4-disubstituted 1,2,3-triazoles from azides and alkynes. Notably, this copper(I) complex demonstrates selectivity by preventing unwanted copper insertion into porphyrin macrocycles during the CuAAC reaction. []

Q4: Are there any alternative copper(I) catalysts for CuAAC reactions involving porphyrins?

A4: Yes, research has shown that Cp*RuCl(COD) can be employed as an alternative catalyst to promote the formation of 1,5-disubstituted 1,2,3-triazole cycloadducts in CuAAC reactions, offering regioselectivity different from that achieved with this compound. []

Q5: Beyond CuAAC reactions, are there other synthetic applications for this compound?

A5: Yes, this compound has been utilized in the synthesis of 2-substituted biaryls via a Cu/Pd-catalyzed decarboxylative cross-coupling reaction. In this reaction, the complex, alongside palladium acetylacetonate, catalyzes the coupling of 2-substituted potassium benzoates with aryl halides, providing a valuable route to access diverse biaryl compounds. []

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